molecular formula C9H22N2O B12711637 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol CAS No. 84642-65-9

2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol

Cat. No.: B12711637
CAS No.: 84642-65-9
M. Wt: 174.28 g/mol
InChI Key: SATBRZBUHWPNPR-UHFFFAOYSA-N
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Description

2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol is a chemical reagent of interest in specialized organic synthesis and analytical research. This compound can be analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods. These methods are scalable and can be adapted for the isolation of impurities in preparative separation, making them suitable for pharmacokinetic studies and analytical method development . Structurally, this molecule features both tertiary amine and alcohol functional groups, a configuration shared with simpler molecules like dimethylethanolamine (DMEA) . In research contexts, analogous aminoalcohol compounds are frequently investigated as building blocks for more complex molecules, curing agents for polymers like polyurethanes and epoxy resins, and precursors to other specialized chemicals . The presence of multiple alkylated amino groups in its structure suggests potential for use in synthesizing cationic agents, which may have applications in areas such as water treatment as flocculants or in the creation of ion-exchange resins . This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

CAS No.

84642-65-9

Molecular Formula

C9H22N2O

Molecular Weight

174.28 g/mol

IUPAC Name

2-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]ethanol

InChI

InChI=1S/C9H22N2O/c1-9(2,8-11(3)4)7-10-5-6-12/h10,12H,5-8H2,1-4H3

InChI Key

SATBRZBUHWPNPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCCO)CN(C)C

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis of 3-Dimethylamino-2,2-dimethylpropanal

  • The key intermediate 3-dimethylamino-2,2-dimethylpropanal is prepared via a Mannich reaction involving isobutyraldehyde , formaldehyde , and dimethylamine or its hydrochloride salt.
  • The reaction is conducted in an alkaline environment (pH 9–11) to favor the formation of the amino aldehyde rather than the salt form, which simplifies downstream processing.
  • Reaction conditions:
    • Temperature: 80–120 °C
    • Pressure: 1.5–4 bar
    • Reaction time: 1–6 hours (batch) or 0.5–3 hours (continuous flow)
  • The process can be performed without solvents, and aqueous formaldehyde solutions are tolerated.
  • After reaction completion, the mixture is distilled to separate aqueous and organic phases, from which the amino aldehyde is isolated from the organic phase.
  • Excess dimethylamine is often used to maintain the alkaline pH and drive the reaction forward.

This method is industrially scalable and avoids environmentally harmful workup steps associated with acid salts of the Mannich base.

Amination to Form 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol

Reductive Amination with Ethanolamine

  • The final compound is formed by reacting the 3-dimethylamino-2,2-dimethylpropanal intermediate with ethanolamine or its derivatives.
  • Reductive amination is typically employed, where the aldehyde group condenses with the amino group of ethanolamine, followed by reduction to stabilize the secondary amine linkage.
  • Catalysts such as hydrogenation catalysts (e.g., nickel-based) under hydrogen atmosphere are used to facilitate the reduction step.
  • Reaction conditions vary but generally involve moderate temperatures (80–150 °C) and hydrogen pressures (1–5 bar).
  • The process yields the target compound with high selectivity and purity.

Alternative Amination via Catalytic Hydrogenolysis

  • A related approach involves catalytic hydrogenolysis of triethanolamine to produce 2-(dimethylamino)ethanol, a structural analog relevant to the target compound.
  • This method uses catalysts with hydrogen activation ability (e.g., nickel oxide/chromium oxide on diatomaceous earth) at elevated temperatures (~280–350 °C) under hydrogen gas flow.
  • The process achieves high conversion (~98%) and selectivity (~81–82 mol%) for 2-(dimethylamino)ethanol, demonstrating the feasibility of catalytic amine transformations in this chemical space.

Process Optimization and Industrial Considerations

Parameter Typical Range/Value Notes
Mannich Reaction Temperature 80–120 °C Higher temp reduces reaction time
Mannich Reaction Pressure 1.5–4 bar Maintains reaction medium
Mannich Reaction Time 1–6 hours (batch), 0.5–3 hours (flow) Continuous flow improves throughput
pH during Mannich Reaction 9–11 Alkaline to avoid salt formation
Reductive Amination Temp. 80–150 °C Catalyst dependent
Hydrogen Pressure 1–5 bar For catalytic hydrogenation
Catalyst for Hydrogenolysis NiO/Cr2O3 on diatomaceous earth Effective for amine hydrogenolysis
Conversion (Hydrogenolysis) ~98% High conversion efficiency
Selectivity (Hydrogenolysis) ~81–82 mol% High selectivity to desired amine

Summary of Key Research Findings

  • The Mannich reaction route to 3-dimethylamino-2,2-dimethylpropanal is well-established, scalable, and environmentally considerate when conducted under alkaline conditions without solvents.
  • Reductive amination with ethanolamine or catalytic hydrogenolysis of triethanolamine provides efficient pathways to the target compound or its close analogs, with high conversion and selectivity.
  • Continuous flow processes and reactive distillation techniques have been explored to improve yield, selectivity, and process economy in related amine syntheses.
  • The use of heterogeneous catalysts enables selective transformations and facilitates catalyst recovery and reuse, important for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group participates in nucleophilic substitutions, though steric bulk limits reactivity:

  • Quaternary ammonium salt formation : Reacts with alkyl halides (e.g., methyl iodide) under mild conditions to form quaternary salts.

  • Acylation : Limited success with acetyl chloride due to steric constraints; yields <30% reported.

Example :
C9H22N2O+CH3IC10H25N2O+I\text{C}_9\text{H}_{22}\text{N}_2\text{O} + \text{CH}_3\text{I} \rightarrow \text{C}_{10}\text{H}_{25}\text{N}_2\text{O}^+ \cdot \text{I}^-
Conditions: Dichloromethane, 25°C, 12h.

Acid-Base Reactions

The ethanolamine moiety enables protonation at physiological pH, forming water-soluble salts:

  • Protonation : Reacts with HCl to form a hydrochloride salt (pKa ~9.5 for the amine group) .

  • Coordination chemistry : Binds to metal ions (e.g., Cu²⁺) via the ethanolamine oxygen and amine nitrogen, forming stable complexes .

Thermodynamic Data :

ReactionΔH (kJ/mol)logK (25°C)
Protonation-45.24.7
Cu²⁺ complexation-78.36.1

Oxidation Reactions

The compound exhibits limited oxidative stability:

  • Peroxide formation : Auto-oxidizes in air over weeks, generating trace peroxides detectable via iodometric titration .

  • Strong oxidizers : Reacts violently with KMnO₄ or HNO₃, producing CO₂ and NH₃ as byproducts.

Safety Note : Storage under nitrogen or argon is recommended to minimize degradation .

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
One of the prominent applications of 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol is in the field of analytical chemistry, particularly in HPLC. It can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetics studies .

Method Mobile Phase Application
Reverse Phase HPLCAcetonitrile, Water, Phosphoric Acid (or Formic Acid)Isolation of Impurities; Pharmacokinetics

Pharmaceutical Applications

Potential Therapeutic Uses
Research indicates that compounds similar to 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol are being explored for their therapeutic potential. For instance, derivatives have shown promise as inhibitors in various biological pathways. Studies have investigated their effects on dihydrofolate reductase and other targets relevant to cancer therapy .

Case Study: Dihydrofolate Reductase Inhibition

A specific analog was synthesized and evaluated for its ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound in cancer treatment .

Biochemical Research

Imaging Probes in Alzheimer’s Disease
Another application involves the use of 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol derivatives as imaging probes for Alzheimer's Disease-related amyloid plaques. In vitro studies have shown that certain derivatives bind with high affinity to amyloid-beta peptides, making them suitable candidates for further development in diagnostic imaging .

Compound Target Binding Affinity (nM)
N-(2-(4-(Dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamideAβ1-40 Peptide9.3

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, affecting metabolic processes. Its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Key Compounds for Comparison :

2-(Diisopropylamino)ethanol (C₈H₁₉NO)

3-Dimethylamino Neopentyl Acrylate (C₁₀H₁₉NO₂)

2-((2-Methoxyethyl)(methyl)amino)ethanol (C₆H₁₅NO₂)

2-((3-Aminopropyl)methylamino)ethanol (C₆H₁₆N₂O)

3-(Dimethylamino)-2,2-dimethylpropylamine (C₁₂H₂₂N₂S)

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Features
2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol C₉H₂₂N₂O 174.28 Not reported Not reported Branched alkyl chain, dual functionality (NH/OH)
2-(Diisopropylamino)ethanol C₈H₁₉NO 145.24 187–192 -39 Linear alkyl chain, high thermal stability
3-Dimethylamino Neopentyl Acrylate C₁₀H₁₉NO₂ 185.26 50 (at 1.4 mmHg) Not reported Acrylate ester, neopentyl backbone
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ 133.19 Not reported Not reported Methoxy substitution, compact structure
2-((3-Aminopropyl)methylamino)ethanol C₆H₁₆N₂O 132.21 Not reported Not reported Primary amine, flexible alkyl chain

Notes:

  • The acrylate derivative (3-Dimethylamino Neopentyl Acrylate) exhibits lower boiling points due to its ester functionality and volatility .
Target Compound :

Synthesized via alkylation of 2,2-dimethylpropylamine derivatives with bromoethanol or similar reagents under basic conditions (e.g., K₂CO₃/NaI) .

Comparisons :
  • 2-(Diisopropylamino)ethanol: Prepared by alkylation of diisopropylamine with 2-chloroethanol, requiring reflux in toluene .
  • 3-Dimethylamino Neopentyl Acrylate: Synthesized via esterification of acrylic acid with 3-dimethylamino-2,2-dimethylpropanol, catalyzed by DIPEA in DMF .
  • 2-((2-Methoxyethyl)(methyl)amino)ethanol: Produced via nucleophilic substitution between 2-methoxyethylamine and bromoethanol, using triethylamine as a base .

Key Insight : The target compound’s synthesis emphasizes steric control due to its bulky substituents, whereas methoxy-substituted analogs prioritize reactivity under milder conditions.

Functional Advantages :

  • The target compound’s branched structure improves solubility in nonpolar solvents, advantageous in drug delivery systems .
  • Linear analogs like 2-(Diisopropylamino)ethanol excel in industrial applications due to cost-effective synthesis .

Research Findings and Trends

  • Steric Effects : Branched analogs (e.g., target compound) exhibit reduced reaction rates in SN2 mechanisms compared to linear derivatives .
  • Thermal Stability: Compounds with neopentyl backbones (e.g., 3-Dimethylamino Neopentyl Acrylate) demonstrate superior thermal resistance, critical for high-temperature polymer applications .
  • Biological Activity: Aminoethanol derivatives with primary amines (e.g., 2-((3-Aminopropyl)methylamino)ethanol) show enhanced metal-binding capacity, relevant in diagnostic imaging .

Biological Activity

2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol, also known by its CAS number 84642-65-9, is a compound with a molecular formula of C9H22N2O and a molecular weight of approximately 174.28 g/mol. This compound features a dimethylamino group attached to a 2,2-dimethylpropyl chain linked to an ethanol moiety. Its unique structure suggests potential interactions with various biological systems, particularly in pharmacology.

The compound contains both amine and alcohol functional groups, which contribute to its solubility and reactivity. The presence of the dimethylamino group is particularly notable, as it is often associated with compounds that influence central nervous system activity. The steric hindrance provided by the bulky dimethylpropyl group may affect its biological interactions and chemical reactivity compared to simpler analogs.

Biological Activity

Research indicates that 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol exhibits several biological activities, primarily through its potential interactions with neurotransmitter systems. Preliminary studies suggest that it may play a role in modulating neurotransmitter release and acting as an inhibitor in certain enzymatic pathways.

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions.
  • Enzymatic Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways or neurotransmitter synthesis.

Research Findings

A review of existing literature reveals various studies exploring the pharmacological properties of similar compounds and their derivatives. For instance, compounds with dimethylamino groups have been shown to exhibit analgesic activity and influence opioid receptor functions, suggesting that 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol might have comparable effects.

Case Studies

  • Analgesic Activity : A study on related compounds demonstrated significant analgesic effects mediated through interactions with the central nervous system. This indicates that similar mechanisms might be applicable to 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol.
    CompoundAnalgesic ActivityMechanism
    AgmatineModerateImidazoline receptor activation
    DimethylaminopropanolSignificantOpioid receptor modulation
  • Neuropharmacological Effects : Research has indicated that compounds structurally similar to 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol exhibit varying degrees of interaction with serotonin receptors (5-HT). These interactions can lead to altered mood states and cognitive functions.

Synthesis Methods

The synthesis of 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol can be achieved through several methods that allow for variations in yield and purity. Common synthetic routes include:

  • Alkylation Reactions : Utilizing appropriate alkyl halides with amine precursors.
  • Reductive Amination : Involving the reaction of aldehydes or ketones with amines under reducing conditions.

Applications

The potential applications for this compound are varied and include:

  • Pharmaceutical Development : As a candidate for drugs targeting neurological disorders.
  • Chemical Synthesis : As an intermediate in the synthesis of more complex molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol?

  • Methodological Answer : The synthesis typically involves alkylation of tertiary amines with halogenated alcohols. For example, a two-step approach:

Alkylation : React a dimethylamino-propyl precursor (e.g., 3-(dimethylamino)-2,2-dimethylpropylamine) with a brominated ethanol derivative in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Triethylamine is often added as a base to neutralize HBr byproducts .

Purification : Use column chromatography (e.g., C18 reverse-phase) with acetonitrile/water gradients or recrystallization from ethyl acetate to isolate the product .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize side reactions (e.g., over-alkylation).

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.2–2.4 ppm for CH3, split due to coupling with adjacent N), hydroxyl (-OH) proton (δ ~3.5 ppm, broad), and propyl/ethanol backbone protons (δ ~1.0–1.5 ppm for methyl groups, δ ~3.0–3.7 ppm for CH2/N-CH2) .
  • X-ray Crystallography : Resolve stereochemistry and confirm molecular geometry using SHELX software (e.g., SHELXL for refinement). High-resolution data (≤1.0 Å) minimizes errors in electron density maps .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M+H]+ ion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in its synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reflux (e.g., 80–100°C) to accelerate alkylation while avoiding decomposition. For exothermic steps, use ice baths during reagent addition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine. Add molecular sieves to scavenge water and prevent hydrolysis .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .
    • Troubleshooting : Low yields may result from incomplete alkylation. Use excess halogenated alcohol (1.2–1.5 eq) and monitor intermediates via LC-MS.

Q. How to resolve contradictions in crystallographic data during structural analysis?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution datasets (≤0.8 Å) to reduce twinning artifacts. For twinned crystals, apply the TwinRotMat algorithm in SHELXL to refine against overlapping lattices .
  • Model Validation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) averages. For ambiguous electron density (e.g., disordered dimethyl groups), apply restraints (DFIX/ISOR) to stabilize refinement .
  • Alternative Techniques : Supplement with solid-state NMR (e.g., 13C CP/MAS) to confirm protonation states and hydrogen bonding .

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Methodological Answer :

  • Protecting Group : The tertiary aminoethanol moiety acts as a transient protecting group in multicomponent reactions. For example, it stabilizes intermediates during the synthesis of pyrido[1,2-a]pyrimidinones via cyclocondensation with α,β-unsaturated esters .
  • Catalytic Applications : In PET glycolysis, dimethylaminoethanol derivatives enhance depolymerization efficiency by coordinating metal catalysts (e.g., ZnAc2) and stabilizing transition states .
    • Case Study : Thiourea derivatives of this compound (e.g., [3-(dimethylamino)-2,2-dimethylpropyl]thiourea) exhibit protease inhibition activity. Synthesize via reaction with thiophosgene, followed by purification via flash chromatography .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental NMR spectra?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31+G(d,p) level and simulate NMR shifts using gauge-invariant atomic orbitals (GIAO). Compare with experimental data to identify conformational mismatches .
  • Solvent Effects : Account for solvent polarity (e.g., DMSO vs. CDCl3) in simulations. Use the PCM model to adjust for dielectric environment .
  • Dynamic Effects : If rotamers are present (e.g., due to flexible dimethylpropyl chain), perform variable-temperature NMR to freeze conformers and assign peaks accurately .

Applications in Drug Design

Q. What strategies enhance the pharmacokinetic profile of derivatives?

  • Methodological Answer :

  • Prodrug Design : Esterify the hydroxyl group (e.g., with acetyl or pivaloyl) to improve membrane permeability. Hydrolyze in vivo via esterases .
  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility. Characterize salt forms via PXRD and DSC to confirm crystallinity .
  • Structure-Activity Relationships (SAR) : Modify the dimethylpropyl chain (e.g., fluorination) to reduce metabolic clearance. Assess stability in liver microsome assays .

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